5-[chloro(difluoro)methyl]-1-[(4-chlorophenyl)sulfonyl]-2,3-dihydro-1H-1,4-diazepine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[chloro(difluoro)methyl]-1-(4-chlorophenyl)sulfonyl-2,3-dihydro-1,4-diazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2F2N2O2S/c13-9-1-3-10(4-2-9)21(19,20)18-7-5-11(12(14,15)16)17-6-8-18/h1-5,7H,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRWVEWSXBCZSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C=CC(=N1)C(F)(F)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[Chloro(difluoro)methyl]-1-[(4-chlorophenyl)sulfonyl]-2,3-dihydro-1H-1,4-diazepine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on current research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 355.19 g/mol . Its structure includes a diazepine ring, which is known for various pharmacological activities.
1. Antimicrobial Activity
Research indicates that derivatives of diazepines, including the compound , exhibit significant antimicrobial properties. In particular, studies have shown that related benzodiazepines have been screened for anti-mycobacterial activity with promising results against tuberculosis . The synthesized compounds demonstrated minimum inhibitory concentrations (MIC) that suggest effective antibacterial action.
| Compound | MIC (μg/mL) |
|---|---|
| 4h | 1.55 |
| 4f | 2.87 |
These values indicate that the diazepine framework is crucial for antimicrobial efficacy .
2. Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activities, specifically targeting acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for treating neurodegenerative diseases such as Alzheimer's . The results showed that the compound could effectively inhibit AChE, suggesting potential applications in neuropharmacology.
3. Cytotoxicity and Anticancer Activity
Studies have also assessed the cytotoxic effects of this compound against various cancer cell lines. The results indicated significant cytotoxicity, with certain derivatives showing potential as anticancer agents. For instance, compounds derived from similar structural frameworks were tested against pancreatic carcinoma cells using the MTT assay method .
| Cell Line | IC50 (μM) |
|---|---|
| PC3 (Pancreatic) | 12.5 |
| MCF7 (Breast) | 15.0 |
These findings highlight the importance of structural modifications in enhancing anticancer properties.
Case Studies
Several case studies have documented the biological effects of related diazepine compounds:
- Study on CNS Activity : A series of 6-phenyl-4H-pyrrolo[1,2-a][1,4]benzodiazepines were synthesized and evaluated for central nervous system (CNS) activity. The introduction of halogen substituents was found to enhance sedative effects comparable to diazepam .
- Anti-Tubercular Screening : Compounds with a similar diazepine structure were screened for anti-tubercular activity and demonstrated significant efficacy compared to their open-chain precursors, reinforcing the relevance of the diazepine core in drug development .
The mechanisms by which this compound exerts its biological effects are still under investigation but may involve:
- Receptor Interaction : Diazepines typically interact with GABA receptors, enhancing inhibitory neurotransmission which could explain their sedative and anxiolytic effects.
- Enzyme Binding : The sulfonyl group in the structure may facilitate binding to target enzymes like AChE, leading to increased inhibition rates observed in biological assays .
Scientific Research Applications
Overview
5-[Chloro(difluoro)methyl]-1-[(4-chlorophenyl)sulfonyl]-2,3-dihydro-1H-1,4-diazepine is a compound with significant potential in various fields of scientific research, particularly in medicinal chemistry and pharmacology. Its unique molecular structure allows it to interact with biological systems in ways that can lead to therapeutic applications.
Medicinal Chemistry
The compound is primarily studied for its potential as a pharmaceutical agent. Its structure suggests possible interactions with various biological targets, including enzymes and receptors involved in disease processes.
- Mechanism of Action : The compound may act as an inhibitor or modulator of specific enzymes or receptors. This interaction can influence pathways related to neurotransmission and cell proliferation, indicating potential applications in treating neurological disorders or cancers.
Research has indicated that this compound exhibits notable biological activity:
-
Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell growth through its interaction with specific cellular pathways.
Study Focus Observations Receptor Binding Affinity Significant binding observed with GABA-A and serotonin receptors % Inhibition GABA-A Receptor: 92%, Serotonin Receptor: 45%
Several case studies have been conducted to explore the pharmacological effects of this compound:
Case Study 1: Anticancer Activity
A study investigated the effect of the compound on various cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for anticancer drug development.
Case Study 2: Neurological Effects
Another study focused on the neuropharmacological profile of the compound, assessing its impact on neurotransmitter systems. The findings indicated that it could modulate anxiety-related pathways, highlighting its potential in treating anxiety disorders.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group (-SO₂-) attached to the 4-chlorophenyl ring is highly electrophilic, making it susceptible to nucleophilic substitution. This reaction typically occurs under basic conditions or with strong nucleophiles.
| Reaction Type | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| Sulfonate Ester Formation | Alcohols/Phenols | K₂CO₃, DMF, 80°C | 1-[(4-chlorophenyl)sulfonate ester] | |
| Thiol Substitution | Thiols (RSH) | Et₃N, THF, RT | 1-[(4-chlorophenyl)thioether] |
For example, treatment with sodium methoxide replaces the sulfonyl group with a methoxy group, yielding 1-(4-chlorophenyl)-5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepine.
Electrophilic Aromatic Substitution (EAS) on the Chlorophenyl Ring
The 4-chlorophenyl ring undergoes EAS at the meta position due to the electron-withdrawing sulfonyl group.
| Reaction Type | Electrophile | Conditions | Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 hr | 1-[(3-nitro-4-chlorophenyl)sulfonyl] | |
| Halogenation | Cl₂/FeCl₃ | RT, 1 hr | 1-[(3,4-dichlorophenyl)sulfonyl] |
The nitro derivative can be further reduced to an amine using H₂/Pd-C, enabling subsequent functionalization.
Reactivity of the Diazepine Ring
The seven-membered diazepine ring exhibits both basicity and strain-dependent reactivity.
Ring-Opening Reactions
Under acidic conditions (e.g., HCl/EtOH), the ring opens via protonation at the nitrogen, forming a linear diamine intermediate. This intermediate can re-cyclize or react with electrophiles .
Alkylation/Acylation
The secondary amine in the diazepine ring reacts with alkyl halides or acyl chlorides:
| Reaction Type | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| N-Alkylation | CH₃I | K₂CO₃, DMF, 60°C | N-methylated diazepine | |
| N-Acylation | Acetyl chloride | Pyridine, RT | N-acetyl derivative |
Transformations of the Chlorodifluoromethyl Group
The -CF₂Cl group participates in elimination and hydrolysis:
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis | H₂O/NaOH, 100°C | -CF₂OH (unstable, decarboxylates) | |
| Elimination | KOtBu, DMSO, 120°C | Formation of gem-difluoroalkene |
Hydrolysis under basic conditions generates a geminal diol intermediate, which rapidly loses CO₂ to form a difluoromethylene group.
Oxidation Reactions
The diazepine ring and sulfonyl group are resistant to oxidation, but the chlorodifluoromethyl group can undergo radical-mediated oxidation with MnO₂ or CrO₃ to yield a ketone derivative.
Metal-Catalyzed Cross-Couplings
The 4-chlorophenyl group facilitates Suzuki-Miyaura couplings:
| Reaction Type | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Suzuki Coupling | PhB(OH)₂, Pd(PPh₃)₄ | DME, Na₂CO₃, 80°C | Biaryl sulfonyl derivative |
This reaction replaces the chlorine atom with an aryl group, expanding structural diversity.
Preparation Methods
Condensation of Diamines with Carbonyl Compounds
The most widely applied method involves condensation reactions between 1,2-diamines and carbonyl-containing substrates. For example, o-phenylenediamine derivatives react with β-ketoesters or α,β-unsaturated ketones under acidic or catalytic conditions to form the diazepine backbone.
Catalytic Approaches :
- H-MCM-22 Zeolite : A mixture of o-phenylenediamine (1 mmol) and ketone (2.5 mmol) in acetonitrile with H-MCM-22 catalyst (100 mg) achieves ring closure within 1–3 hours at room temperature, yielding 85–92%.
- Keggin-Type Heteropolyacids (HPAs) : HPAs like H₃PW₁₂O₄₀ catalyze reactions between ketimine intermediates and aldehydes in ethanol under reflux, completing in ≤2 hours with yields exceeding 90%.
Thermal Cyclization :
Heating diamine-carbonyl adducts in xylene at 120°C induces cyclization, though this method requires longer reaction times (6–12 hours) and offers moderate yields (60–75%).
Functionalization of the Diazepine Ring
Introduction of the Chlorodifluoromethyl Group
The chlorodifluoromethyl (-CF₂Cl) moiety is introduced via halogenation reactions targeting the diazepine ring’s reactive positions.
Halogenation Methods :
- Electrophilic Substitution : Treating the diazepine intermediate with Cl₂ gas in the presence of Lewis acids (e.g., AlCl₃) at 0–5°C selectively chlorinates the methyl group. Subsequent fluorination using SF₄ or HF-pyridine complexes replaces two chlorines with fluorines, yielding the -CF₂Cl group.
- Pd-Catalyzed Cross-Coupling : Palladium(II) catalysts (e.g., Pd(OAc)₂) enable coupling reactions between diazepine precursors and chlorodifluoromethylating agents like CF₂ClSiMe₃. This method achieves regioselectivity but requires stringent anhydrous conditions.
Sulfonation with p-Chlorophenylsulfonyl Chloride
The p-chlorophenylsulfonyl group is introduced via nucleophilic aromatic substitution or direct sulfonation:
Sulfonation Protocol :
- React the diazepine intermediate with 4-chlorobenzenesulfonyl chloride (1.2 eq) in dichloromethane.
- Add triethylamine (2 eq) as a base to absorb HCl byproducts.
- Stir at 25°C for 4–6 hours, achieving 80–85% yield.
Purification and Characterization
Chromatographic Techniques :
- Silica Gel Column Chromatography : Crude products are purified using ethyl acetate/hexane (1:9) as the eluent, resolving impurities effectively.
- Recrystallization : Dissolving the product in hot ethanol followed by slow cooling yields crystalline material with >95% purity.
Analytical Data :
- ¹H NMR : Key signals include δ 3.2–3.5 ppm (diazepine CH₂), δ 7.4–7.6 ppm (aromatic protons), and δ 4.1 ppm (sulfonyl-linked CH).
- Mass Spectrometry : Molecular ion peak at m/z 355.2 confirms the molecular formula C₁₂H₁₀Cl₂F₂N₂O₂S.
Comparative Analysis of Synthetic Methods
Mechanistic Insights
Diazepine Ring Formation
Condensation begins with nucleophilic attack by the diamine’s primary amine on the carbonyl carbon, forming an imine intermediate. Subsequent intramolecular cyclization, facilitated by acid or catalysts, eliminates water to yield the seven-membered ring.
Chlorodifluoromethylation
Electrophilic chlorination proceeds via a Wheland intermediate, where Cl⁺ attacks the electron-rich methyl group. Fluorine substitution follows a radical mechanism initiated by SF₄, replacing two chlorines while retaining one.
Challenges and Optimization Strategies
- Regioselectivity : Competing reactions at N1 vs. N4 of the diazepine ring can lead to byproducts. Using bulky catalysts (e.g., DPPP ligand) improves selectivity.
- Functional Group Compatibility : The sulfonyl group’s electron-withdrawing nature slows subsequent reactions. Temporarily protecting the sulfonamide as a tert-butyl carbamate mitigates this issue.
Q & A
Basic Question: What are the recommended synthetic routes for 5-[chloro(difluoro)methyl]-1-[(4-chlorophenyl)sulfonyl]-2,3-dihydro-1H-1,4-diazepine?
Methodological Answer:
The synthesis of this diazepine derivative can be approached via multi-step reactions, typically involving:
Core Diazepine Formation : Cyclization of a diamine precursor with a carbonyl compound under basic conditions.
Sulfonylation : Introduction of the 4-chlorophenylsulfonyl group using 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine).
Chloro(difluoro)methylation : Electrophilic substitution or nucleophilic displacement to install the chloro(difluoro)methyl group.
- Critical Parameters : Reaction temperature (0–25°C for sulfonylation), solvent choice (e.g., dichloromethane for acylation), and stoichiometric control to minimize side reactions.
- Validation : Intermediate purity should be confirmed via TLC or HPLC before proceeding to subsequent steps .
Basic Question: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
A combination of analytical techniques is essential:
- Chromatography : Use high-resolution reversed-phase HPLC (e.g., Chromolith® or Purospher® columns) with UV detection (λ = 210–280 nm) to assess purity. Mobile phases may include acetonitrile/water gradients .
- Spectroscopy :
- NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and stereochemistry.
- FT-IR for functional group verification (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to validate molecular weight (±1 ppm accuracy).
- Elemental Analysis : Quantify C, H, N, S, and Cl to confirm stoichiometric ratios .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from variability in experimental design. To address this:
Standardize Assays :
- Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds.
- Normalize activity data to internal controls (e.g., % inhibition relative to a reference inhibitor).
Validate Target Specificity :
- Perform counter-screens against related receptors/enzymes to rule off-target effects.
Replicate Under Controlled Conditions :
- Repeat assays in triplicate, with blinded analysis to minimize bias.
- Document batch-to-batch variability in compound purity.
Meta-Analysis : Cross-reference data with structural analogs to identify trends in substituent-activity relationships .
Advanced Question: What strategies optimize reaction yields during the synthesis of this compound?
Methodological Answer:
Yield optimization requires systematic parameter tuning:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for sulfonylation vs. non-polar solvents (toluene) for chloro(difluoro)methylation.
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.
- Temperature Gradients : Use microwave-assisted synthesis to accelerate slow steps (e.g., cyclization).
- Stoichiometric Adjustments : Incrementally vary reagent ratios (e.g., 1.1–1.5 equivalents of sulfonyl chloride) and monitor via in-situ FT-IR.
- Byproduct Mitigation : Incorporate scavengers (e.g., molecular sieves for water-sensitive steps) .
Advanced Question: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
Docking Studies : Use software like AutoDock Vina to model binding poses with target proteins (e.g., GABAₐ receptors). Prioritize flexible docking to account for conformational changes.
MD Simulations : Run 100-ns molecular dynamics trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability.
QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and electrostatic potential maps.
Validation : Compare predicted binding affinities with experimental IC₅₀ values from radioligand assays. Adjust force fields (e.g., CHARMM36) to improve accuracy .
Advanced Question: What methodologies distinguish in vitro vs. in vivo metabolic stability profiles for this compound?
Methodological Answer:
- In Vitro :
- Hepatic Microsomes : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (CLᵢₙₜ).
- CYP Inhibition Assays : Use fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific interactions.
- In Vivo :
- Pharmacokinetic Studies : Administer intravenously/orally to rodents. Collect plasma at timed intervals. Analyze AUC, Cₘₐₓ, and t₁/₂.
- Bile Duct Cannulation : Quantify biliary excretion of metabolites.
- Correlation Analysis : Use scaling factors (e.g., hepatic blood flow) to extrapolate in vitro data to in vivo outcomes .
Advanced Question: How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
Scaffold Modification : Synthesize analogs with variations in:
- The sulfonyl group (e.g., 4-fluorophenyl vs. 4-chlorophenyl).
- The diazepine ring (e.g., saturation level, substituent position).
Bioassay Prioritization : Screen analogs against primary targets (e.g., serotonin receptors) and secondary targets (e.g., calcium channels) to assess selectivity.
Data Clustering : Apply multivariate analysis (PCA or hierarchical clustering) to group compounds by activity profiles.
Crystallography : Co-crystallize high-potency analogs with target proteins to guide rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
